molecular formula C3H4BNO3 B1393564 Isoxazole-4-boronic acid CAS No. 1008139-25-0

Isoxazole-4-boronic acid

Cat. No. B1393564
CAS RN: 1008139-25-0
M. Wt: 112.88 g/mol
InChI Key: HANPIZQMFCWPKY-UHFFFAOYSA-N
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Description

Isoxazole-4-boronic acid is a reagent that offers an easy DNA-compatible cyanomethylation procedure with high yield . It is a solid, bench-stable reagent that is well soluble in polar solvents .


Synthesis Analysis

Isoxazoles can be synthesized through various methods. One of the main ones is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . The reaction of cyanomethylation of the heteroaryl halides or triflates proceeds by a tandem process involving palladium-mediated Suzuki−Miyaura coupling and base-promoted isoxazole fragmentation .


Molecular Structure Analysis

The molecular formula of Isoxazole-4-boronic acid is C3H4BNO3 . Its molecular weight is 112.88 .


Chemical Reactions Analysis

Isoxazole-4-boronic acid is used in the cyanomethylation of heteroaryl halides or triflates . This process involves a tandem process of palladium-mediated Suzuki−Miyaura coupling and base-promoted isoxazole fragmentation .


Physical And Chemical Properties Analysis

Isoxazole-4-boronic acid is a solid compound . It has a molecular weight of 112.88 .

Scientific Research Applications

Oncogenic Enzyme Inhibition

Isoxazole-4-boronic acid plays a crucial role in the biomedical sector by exhibiting potent inhibitory effects on specific oncogenic enzymes, which are responsible for the genesis and propagation of malignant tumors .

Drug Discovery and Pharmacological Importance

Functionalized isoxazole scaffolds, including Isoxazole-4-boronic acid, show various biological activities such as anticancer, potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity. These properties make them valuable in drug discovery research .

Sensing Applications

Boronic acids, including Isoxazole-4-boronic acid, are utilized in various sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. This leads to their utility in both homogeneous assays and heterogeneous detection .

Therapeutic Potential

Isoxazoles have been found in many drugs with diverse therapeutic potentials such as antibiotics, GABAA receptor agonists, neurotoxins, COX2 inhibitors, and immunosuppressant agents. Isoxazole-4-boronic acid’s core structure contributes to these therapeutic applications .

Biological Activity Profiling

Isoxazole compounds have been used as hydrogen bond donors or acceptors in biological systems. Their utility in pharmacological fields includes activities like anti-cancer, anti-microbial, antioxidant, antihypertensive, anti-inflammatory, and analgesic activities .

Synthesis of Fused Isoxazoles

Isoxazole-4-boronic acid is employed in the synthesis of fused isoxazoles which are known for their pharmacological importance and therapeutic potential in treating various ailments .

Mechanism of Action

The reaction of cyanomethylation of the heteroaryl halides or triflates proceeds by a tandem process involving palladium-mediated Suzuki−Miyaura coupling and base-promoted isoxazole fragmentation . This process doesn’t damage DNA in a significant way .

Safety and Hazards

Isoxazole-4-boronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Isoxazoles, including Isoxazole-4-boronic acid, have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . They possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles .

properties

IUPAC Name

1,2-oxazol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BNO3/c6-4(7)3-1-5-8-2-3/h1-2,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANPIZQMFCWPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CON=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675073
Record name 1,2-Oxazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1008139-25-0
Record name 1,2-Oxazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoxazole-4-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Isoxazole-4-boronic acid enable the cyanomethylation of aryl halides?

A1: Isoxazole-4-boronic acid acts as a unique reagent in this reaction. Initially, it undergoes a palladium-catalyzed Suzuki coupling with an aryl halide. [] This forms an aryl-isoxazole intermediate. The presence of a base then triggers the fragmentation of the isoxazole ring, leading to the formation of an aryl-acetonitrile product after deformylation. [] This domino reaction sequence allows for the efficient introduction of a cyanomethyl group onto an aromatic ring.

Q2: Are there any limitations to using Isoxazole-4-boronic acid in this reaction?

A2: While the research demonstrates the effectiveness of Isoxazole-4-boronic acid for cyanomethylation, it primarily focuses on aryl bromides as substrates. [] Further investigation is needed to determine the reactivity and compatibility of this reagent with other aryl halides like chlorides or iodides, as well as its potential application in broader synthetic contexts.

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